Cas no 132319-56-3 (INDO-1, Pentapotassium Salt)
INDO-1, Pentapotassium Salt structure
Product Name:INDO-1, Pentapotassium Salt
Numero CAS:132319-56-3
MF:C32H26K5N3O12
MW:840.053253650665
CID:133571
PubChem ID:6098030
Update Time:2025-04-19
INDO-1, Pentapotassium Salt Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indole-6-carboxylicacid,2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-,potassium salt (1:5)
- 1H-Indole-6-carboxylicacid,2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-...
- 1H-Indole-6-carboxylicacid,2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-,p
- INDO 1 pentapotassium salt
- INDO 1 PENTAPOTASSIUM SALT (LARGE SHIFT IN FLUORESCENCE EMISSION FROM 480MM TO 400MM)
- Indo-1 pentapotassium salt
- pentapotassium,2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
- INDO 1
- INDO 1 PENTASODIUM
- indo 1 pentapotassium
- Indo-1 (potassium salt)
- INDO 1 PENTASODIUM SALT
- 1-[2-Amino-5-(6-carboxyindol-2-yl)phenoxy]-2-(2 -amino-5 -methylphenoxy)ethane- N,N,N ,N -tetraacetic acid
- 4-(6-CARBOXY-2-INDOLYL)-4'-METHYL-2,2-(ETHYLENEDIOXY)DIANILINE-N,N,N',N'-TETRAACETIC ACID PENTAPOTASSIUM SALT
- 2-[4-[Bis(carboxyMethyl)aMino]-3-[2-[2-[bis(carboxyMethyl)aMino]-5-Methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic Acid PotassiuM Salt
- 1h-indole-6-carboxylic Acid, 2-[4-[bis (carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl) Amino]-5-methylphenoxy]ethoxy]phenyl]-, Pentapotassium Salt
- 132319-56-3
- INDO-1, Pentapotassium Salt
- Indo 1 pentapotassiumsalt
- 4-(6-Carboxy-2-indolyl)-4'-methyl-2,2'-(ethylenedioxy)dianiline-N,N,N',N'-tetraacetic acid pentapostassium salt
- pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
- DTXSID70421985
- MFCD00077797
- Indo-1
- Indo 1, for fluorescence, >=90% (HPLC)
- 2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-Indole-6-carboxylic acid pentapotassium salt
- CHEMBL39645
- 1H-Indole-6-carboxylicacid,2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-,potassium salt(1:5)
- FT-0627209
- starbld0035861
- Potassium 2,2'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-carboxylato-1H-indol-2-yl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate
- DB-251134
- 2-[4-[Bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid potassium salt (1:5)
- pentapotassium 2-{4-[bis(carboxylatomethyl)amino]-3-(2-{2-[bis(carboxylatomethyl)amino]-5-methylphenoxy}ethoxy)phenyl}-1H-indole-6-carboxylate
- G79771
-
- MDL: MFCD00077797
- Inchi: 1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5
- Chiave InChI: VGZPRMSXVNDMAN-UHFFFAOYSA-I
- Sorrisi: [K+].[K+].[K+].[K+].[K+].O(CCOC1C=C(C)C=CC=1N(CC(=O)[O-])CC(=O)[O-])C1C=C(C=CC=1N(CC(=O)[O-])CC(=O)[O-])C1=CC2C=CC(C(=O)[O-])=CC=2N1
Proprietà calcolate
- Massa esatta: 838.97000
- Massa monoisotopica: 838.9701807g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 52
- Conta legami ruotabili: 17
- Complessità: 1060
- Conteggio di unità legate in modo Covalent: 6
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: Non disponibile
- Superficie polare topologica: 241
Proprietà sperimentali
- Colore/forma: Non disponibile
- Punto di fusione: >250 ℃
- Punto di ebollizione: 1016.3°C at 760 mmHg
- Punto di infiammabilità: 568.4°C
- Solubilità: Soluble in water
- PSA: 241.38000
- LogP: -3.42300
- λmax: 346nm, 330nm
- Solubilità: Non disponibile
INDO-1, Pentapotassium Salt Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: S22-S24/25
- CODICI DEL MARCHIO F FLUKA:8-10-23
- Condizioni di conservazione:−20°C
INDO-1, Pentapotassium Salt Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | I545000-1mg |
INDO-1, Pentapotassium Salt |
132319-56-3 | 1mg |
$167.00 | 2023-05-18 | ||
| TRC | I545000-10mg |
INDO-1, Pentapotassium Salt |
132319-56-3 | 10mg |
$1315.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72040-1mg |
Indo-1 (potassium salt) |
132319-56-3 | 98% | 1mg |
¥1481.00 | 2022-04-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202661-1 mg |
INDO 1 pentapotassium salt, |
132319-56-3 | 1mg |
¥714.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-460753-1 mg |
Indo-1, pentapotassium salt, |
132319-56-3 | 1mg |
¥903.00 | 2023-05-31 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-460753-1mg |
Indo-1, pentapotassium salt, |
132319-56-3 | 1mg |
¥903.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-202661-1mg |
INDO 1 pentapotassium salt, |
132319-56-3 | 1mg |
¥714.00 | 2023-09-05 | ||
| 1PlusChem | 1P0010ZU-1mg |
1H-Indole-6-carboxylic acid, 2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-, potassium salt (1:5) |
132319-56-3 | ≥90% | 1mg |
$178.00 | 2023-12-22 | |
| TRC | I545000-100mg |
INDO-1, Pentapotassium Salt |
132319-56-3 | 100mg |
$ 17000.00 | 2023-09-07 | ||
| A2B Chem LLC | AA47146-1mg |
1H-Indole-6-carboxylic acid, 2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-, potassium salt (1:5) |
132319-56-3 | ≥90% | 1mg |
$117.00 | 2024-04-20 |
INDO-1, Pentapotassium Salt Letteratura correlata
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
132319-56-3 (INDO-1, Pentapotassium Salt) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso